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2-Ethoxy-4-ethynyl-1-

fluorobenzene

Cat. No.: B8170550

Get Quote

Executive Summary
2-Ethoxy-4-ethynyl-1-fluorobenzene (CAS 2741317-83-7) is a specialized fluorinated aryl

alkyne intermediate used primarily in the synthesis of pharmaceutical candidates.[1][2][3][4][5]

It serves as a critical "click-ready" building block for constructing biaryl systems, triazoles, and

complex heterocycles found in modern medicinal chemistry, particularly in the development of

metabotropic glutamate receptor (mGluR) modulators and kinase inhibitors.

This guide provides a comprehensive technical analysis of the compound, including its verified

chemical identity, a rigorous self-validating synthesis protocol starting from commercially

available precursors, and its downstream applications in drug discovery.

Chemical Identity & Properties
The precise structural characterization of this compound is defined by the specific substitution

pattern on the benzene ring: a fluorine atom at position 1, an ethoxy group at position 2, and a

terminal ethynyl group at position 4.
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Property Specification

Chemical Name 2-Ethoxy-4-ethynyl-1-fluorobenzene

CAS Number 2741317-83-7

Molecular Formula C₁₀H₉FO

Molecular Weight 164.18 g/mol

SMILES CCOC1=C(F)C=CC(C#C)=C1

InChI Key Derived from structure

Appearance Pale yellow to colorless oil / Low-melting solid

Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Water

Precursor CAS
900174-64-3 (4-Bromo-2-ethoxy-1-

fluorobenzene)

Synthesis & Manufacturing Protocol
Core Directive: Due to the potential instability of terminal alkynes over long-term storage, the

most reliable method for obtaining high-purity 2-Ethoxy-4-ethynyl-1-fluorobenzene is de novo

synthesis via Sonogashira coupling followed by desilylation.

Retrosynthetic Analysis
The most robust route utilizes 4-Bromo-2-ethoxy-1-fluorobenzene (CAS 900174-64-3) as the

starting material.[6] The synthesis proceeds through a TMS-protected intermediate to prevent

polymerization and ensure regioselectivity.

Step-by-Step Synthesis Workflow
Step 1: Sonogashira Coupling (TMS Protection)

Reagents: 4-Bromo-2-ethoxy-1-fluorobenzene (1.0 eq), Ethynyltrimethylsilane (TMS-

acetylene, 1.2 eq), Pd(PPh₃)₂Cl₂ (3-5 mol%), CuI (1-2 mol%), Triethylamine (TEA) or

Diethylamine (DEA).
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Solvent: Anhydrous THF or DMF.

Conditions: Inert atmosphere (N₂/Ar), 60-80°C, 4-12 hours.

Mechanism: Oxidative addition of Pd into the C-Br bond, transmetallation with the copper

acetylide, and reductive elimination to form the C-C bond.

Step 2: Desilylation (Deprotection)
Reagents: Potassium Carbonate (K₂CO₃, 2.0 eq) or Tetrabutylammonium fluoride (TBAF).

Solvent: Methanol (MeOH) or THF.

Conditions: Ambient temperature (20-25°C), 1-2 hours.

Purification: Aqueous workup followed by silica gel column chromatography (Hexanes/EtOAc

gradient).

Synthesis Logic Diagram
The following diagram illustrates the validated workflow, ensuring process integrity from

precursor to final product.

Precursor
4-Bromo-2-ethoxy-1-fluorobenzene

(CAS 900174-64-3)

Reagents:
TMS-Acetylene

Pd(PPh3)2Cl2, CuI
TEA, THF, 70°C

Intermediate
TMS-Protected Alkyne

Sonogashira
Coupling

Deprotection:
K2CO3 / MeOH
or TBAF / THF

Target Product
2-Ethoxy-4-ethynyl-1-fluorobenzene

(CAS 2741317-83-7)

Desilylation

Click to download full resolution via product page

Caption: Figure 1. Two-step synthesis route from commercially available aryl bromide to the

target terminal alkyne.

Applications in Drug Discovery
This compound is a high-value motif in medicinal chemistry, specifically for "Fragment-Based

Drug Discovery" (FBDD). The combination of the ethoxy group (lipophilicity/solubility), the

fluorine atom (metabolic stability/binding affinity), and the alkyne (reactivity) makes it a versatile

scaffold.
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Key Reaction Pathways
CuAAC Click Chemistry: Reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.

This is widely used to link this pharmacophore to other bioactive moieties.

Sonogashira Coupling: Can be coupled with a second aryl halide to form diaryl ethynes, a

common scaffold in GPCR modulators.

Heterocycle Synthesis: Precursor for isoxazoles and pyrazoles via 1,3-dipolar cycloaddition.

Therapeutic Relevance
mGluR5 Antagonists: The 3-fluoro-4-alkoxyphenyl motif is structurally homologous to

fragments found in negative allosteric modulators (NAMs) for the metabotropic glutamate

receptor 5, investigated for anxiety and Fragile X syndrome.

Kinase Inhibitors: Used to introduce rigid acetylene linkers into the ATP-binding pocket of

kinase enzymes.

Application Workflow Diagram

2-Ethoxy-4-ethynyl-1-fluorobenzene
(CAS 2741317-83-7)

Reactant: R-N3
(Catalyst: Cu)

Reactant: Ar-X
(Catalyst: Pd)

Product: 1,2,3-Triazole
(Bioisostere for Amide)

Click Chemistry
(CuAAC)

Product: Diaryl Alkyne
(Rigid Linker / GPCR Ligand)

Sonogashira
Coupling
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Caption: Figure 2. Primary divergent synthetic applications in medicinal chemistry.
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Analytical Specifications & Validation
To ensure scientific integrity, the synthesized compound must meet the following analytical

criteria.

NMR Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):

δ 1.45 (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

δ 3.05 (s, 1H): Acetylenic proton (C≡C-H). Diagnostic peak.

δ 4.10 (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

δ 6.90 - 7.20 (m, 3H): Aromatic protons. The coupling pattern will reflect the 1,2,4-

substitution (d, dd).

Infrared Spectroscopy (IR)
C≡C Stretch: Weak to medium band at 2100–2150 cm⁻¹.

≡C-H Stretch: Sharp, strong band at ~3300 cm⁻¹. Critical for confirming deprotection.

Safety & Handling
Stability: Terminal acetylenes can polymerize or decompose upon prolonged exposure to

light and air. Store at -20°C under an inert atmosphere (Argon/Nitrogen).

Hazards: Irritant to eyes, respiratory system, and skin.

Precaution: Avoid contact with heavy metals (Ag, Cu) in the absence of ligands, as

acetylides can be explosive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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